6beta-Hydroxy Triamcinolone Acetonide 6beta-Hydroxy Triamcinolone Acetonide
Brand Name: Vulcanchem
CAS No.: 3869-32-7
VCID: VC0023577
InChI: InChI=1S/C24H31FO7/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(27)5-6-21(15,3)23(14,25)17(29)10-22(13,4)24(19,32-20)18(30)11-26/h5-7,13-14,16-17,19,26,28-29H,8-11H2,1-4H3/t13-,14-,16+,17-,19+,21-,22-,23-,24+/m0/s1
SMILES: CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)O)C
Molecular Formula: C₂₄H₃₁FO₇
Molecular Weight: 450.5

6beta-Hydroxy Triamcinolone Acetonide

CAS No.: 3869-32-7

Cat. No.: VC0023577

Molecular Formula: C₂₄H₃₁FO₇

Molecular Weight: 450.5

* For research use only. Not for human or veterinary use.

6beta-Hydroxy Triamcinolone Acetonide - 3869-32-7

Specification

CAS No. 3869-32-7
Molecular Formula C₂₄H₃₁FO₇
Molecular Weight 450.5
IUPAC Name (1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Standard InChI InChI=1S/C24H31FO7/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(27)5-6-21(15,3)23(14,25)17(29)10-22(13,4)24(19,32-20)18(30)11-26/h5-7,13-14,16-17,19,26,28-29H,8-11H2,1-4H3/t13-,14-,16+,17-,19+,21-,22-,23-,24+/m0/s1
SMILES CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)O)C

Introduction

Chemical Structure and Properties

Structural Characteristics

6beta-Hydroxy Triamcinolone Acetonide is characterized by a specific chemical structure that incorporates a hydroxyl group at the 6-beta position of the Triamcinolone Acetonide backbone. The IUPAC name of this compound is (1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one, reflecting its complex stereochemistry and functional groups. The compound maintains the core steroid structure with specific modifications that distinguish it from related corticosteroids, including the characteristic acetonide group formed between the 16-alpha and 17-alpha positions. The presence of the hydroxyl group at the 6-beta position represents a key structural modification that occurs during metabolic processing of the parent compound, Triamcinolone Acetonide . This specific structural arrangement contributes to the compound's unique physical, chemical, and biological properties that distinguish it from both the parent compound and other metabolites.

Physical and Chemical Properties

Metabolic Pathways

Metabolic Fate and Disposition

Pharmacological Activity

Anti-inflammatory Properties

6beta-Hydroxy Triamcinolone Acetonide has been evaluated for its pharmacological activity, particularly regarding anti-inflammatory effects, which are the primary therapeutic action of corticosteroids . Studies examining the biological activity of this metabolite have demonstrated that 6beta-Hydroxy Triamcinolone Acetonide exhibits significantly reduced anti-inflammatory activity compared to its parent compound, Triamcinolone Acetonide. Research investigating the pharmacological properties of Triamcinolone Acetonide metabolites has specifically assessed their effects in in vitro anti-inflammatory models, including those evaluating IL-5-sustained eosinophil viability and IgE-induced basophil histamine release . Results from these investigations revealed that 6beta-Hydroxy Triamcinolone Acetonide, along with other principal metabolites, failed to show any concentration-dependent effects in these anti-inflammatory models, suggesting a substantial reduction in biological activity following metabolic transformation . This decrease in anti-inflammatory potency supports the concept that hydroxylation at the 6-beta position represents a metabolic deactivation pathway for Triamcinolone Acetonide, effectively reducing the pharmacological impact of the compound as it is metabolized .

Comparison with Parent Compound

Analytical Methods and Research Applications

Use in Pharmaceutical Research

Comparison of Triamcinolone Acetonide Metabolites

Key Metabolite Characteristics

Research has identified three principal metabolites of Triamcinolone Acetonide following oral administration, including 6beta-Hydroxy Triamcinolone Acetonide, 21-carboxylic acid Triamcinolone Acetonide, and 6beta-Hydroxy-21-oic Triamcinolone Acetonide . These metabolites represent distinct biotransformation pathways and exhibit different structural characteristics, as summarized in Table 1 below .

Table 1: Comparison of Principal Triamcinolone Acetonide Metabolites

MetaboliteMolecular FormulaMolecular Weight (g/mol)Key Structural ModificationCAS Number
6beta-Hydroxy Triamcinolone AcetonideC24H31FO7450.5Hydroxylation at 6-beta position3869-32-7
21-Carboxylic Acid Triamcinolone AcetonideC24H29FO8464.5Oxidation of 21-hydroxyl to carboxylic acidNot provided in sources
6beta-Hydroxy-21-oic Triamcinolone AcetonideC24H29FO8464.5Combined hydroxylation at 6-beta position and oxidation at C-2168263-02-5

Pharmacological Implications

The comparative analysis of Triamcinolone Acetonide metabolites, including 6beta-Hydroxy Triamcinolone Acetonide, has important pharmacological implications for the clinical use of this corticosteroid . Metabolism studies have demonstrated that all three principal metabolites, including 6beta-Hydroxy Triamcinolone Acetonide, fail to show concentration-dependent effects in anti-inflammatory models evaluating IL-5-sustained eosinophil viability and IgE-induced basophil histamine release . This consistent lack of activity across different metabolites suggests that metabolic transformation effectively terminates the pharmacological activity of Triamcinolone Acetonide, rather than generating active metabolites that might contribute to or prolong its therapeutic effects . The reduced activity of these metabolites aligns with the observed pharmacokinetic and pharmacodynamic profiles of Triamcinolone Acetonide in clinical use, where the drug's effects are generally time-limited despite the continued presence of metabolites in the circulation . The identification of these inactive metabolites helps explain why the pharmacological effects of Triamcinolone Acetonide may diminish even when compound-related material remains detectable in plasma . Understanding the pharmacological inactivity of 6beta-Hydroxy Triamcinolone Acetonide and other metabolites is crucial for accurately predicting the duration of action for Triamcinolone Acetonide and for developing appropriate dosing regimens that account for the compound's metabolism and elimination.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator